3-Methylbenzylphosphonic acid
Overview
Description
This compound has gained attention in various fields due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research , and its exact biological targets and their roles are still under investigation.
Mode of Action
. As a phosphonic acid derivative, it may interact with biological systems in a manner similar to other phosphonic acids, but this is purely speculative without specific research data.
Pharmacokinetics
The compound is a solid at room temperature and has a boiling point of 386.1°C at 760 mmHg . It is recommended to be stored at 4°C .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methylphosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production methods for (3-methylphenyl)methylphosphonic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain the quality and safety of the product.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl)methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-methylphenyl)methylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug or pro-drug.
Industry: Utilized in the production of various materials and as a functional additive in different industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylphosphonic acid: Similar in structure but lacks the methyl group on the phenyl ring.
Benzylphosphonic acid: Another similar compound with a different substitution pattern on the benzyl group.
Uniqueness
(3-methylphenyl)methylphosphonic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with molecular targets and its overall effectiveness in various applications .
Properties
IUPAC Name |
(3-methylphenyl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXYVIDVAUMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378720 | |
Record name | (3-methylphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18945-65-8 | |
Record name | (3-methylphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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